3-((2-Chloro-6-fluorobenzyl)oxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone
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Overview
Description
3-((2-Chloro-6-fluorobenzyl)oxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone is a synthetic organic compound characterized by its unique structure, which includes a pyridinone core substituted with chlorofluorobenzyl and fluorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Chloro-6-fluorobenzyl)oxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of Chlorofluorobenzyl Group: The chlorofluorobenzyl group can be introduced via nucleophilic substitution reactions using 2-chloro-6-fluorobenzyl chloride as the electrophile.
Introduction of Fluorobenzyl Group: The fluorobenzyl group can be introduced through a similar nucleophilic substitution reaction using 4-fluorobenzyl bromide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-((2-Chloro-6-fluorobenzyl)oxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogen replacing halogen atoms.
Substitution: Substituted derivatives with various nucleophiles replacing the benzyl groups.
Scientific Research Applications
3-((2-Chloro-6-fluorobenzyl)oxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-((2-Chloro-6-fluorobenzyl)oxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-((2-Chloro-4-fluorobenzyl)oxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone
- 3-((2-Fluorobenzyl)oxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone
Uniqueness
3-((2-Chloro-6-fluorobenzyl)oxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone is unique due to the specific positioning of the chloro and fluoro substituents on the benzyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct properties and applications compared to similar compounds.
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-2-methylpyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF2NO2/c1-13-20(26-12-16-17(21)3-2-4-18(16)23)19(25)9-10-24(13)11-14-5-7-15(22)8-6-14/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLORBNGWIATEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC2=CC=C(C=C2)F)OCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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